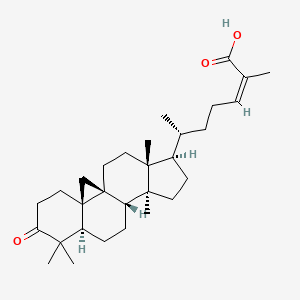
Schisandronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schisandronic acid is a triterpenoid acid isolated from the stems of Schisandra propinqua.
Applications De Recherche Scientifique
Antiviral and Antitumor Properties
Schisandronic acid (SA), a triterpenoid from Schisandra sphenanthera, has demonstrated potential in inhibiting pan-genotypic hepatitis C virus (HCV) entry into human hepatocytes by interfering with virion-cell membrane fusion. Additionally, SA and its derivatives have shown promising antitumor activities against various tumor cell lines, such as Bel7404 and SMMC7721. These findings indicate that structural modification of SA could lead to potent anti-HCV or antitumor agents (Zhang et al., 2020).
Cytotoxic Effects
Schisandronic acid, isolated from the stems of Schisandra propinqua and Schisandra henryi, has shown significant cytotoxic effects against human decidual cells, rat luteal cells, leukemia cells, and Hela cells in vitro. These findings suggest the potential therapeutic applications of schisandronic acid in cancer treatment (Chen et al., 2001); (Chen et al., 2003).
Neuroprotective Effects
Schisandrin, a major ingredient of Schisandra chinensis, which contains schisandronic acid, has been used in the treatment of Alzheimer's disease (AD). Studies have shown that schisandrin can ameliorate cognitive impairment and reduce amyloid-beta (Aβ) deposition in animal models of AD. This suggests a potential role of schisandronic acid in managing neurodegenerative diseases (Wei et al., 2018).
Anti-inflammatory Effects
Schisandrin, isolated from Schisandra chinensis, exhibits anti-inflammatory effects by inhibiting nitric oxide production, prostaglandin E2 release, and expression of cyclooxygenase-2 and inducible nitric oxide synthase. This indicates the potential anti-inflammatory applications of schisandronic acid (Guo et al., 2008).
Glucose Uptake Inhibition
Schisandronic acid has shown the ability to inhibit sodium/glucose co-transporter (SGLT)-mediated glucose uptake in human renal proximal tubular cells. This suggests its potential application in treating conditions like type 2 diabetes (Chabang et al., 2021).
Sedative and Hypnotic Effects
Schisandrin B, a component of Schisandra chinensis, has shown sedative and hypnotic effects by modulating neurotransmitter levels and upregulating the expression of GABAA receptors. This research supports the potential use of schisandronic acid in sleep-related disorders (Li et al., 2018).
Propriétés
Numéro CAS |
55511-14-3 |
|---|---|
Nom du produit |
Schisandronic acid |
Formule moléculaire |
C30H46O3 |
Poids moléculaire |
454.69 |
Nom IUPAC |
(Z,6R)-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
MZPNVEOVZSHYMZ-RRKDZSPHSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Schisandronic acid; Ganwuweizic acid; Schizandronic acid; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
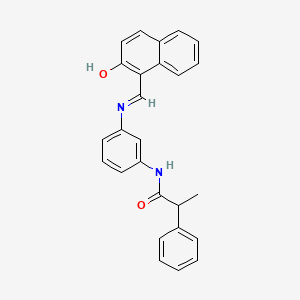
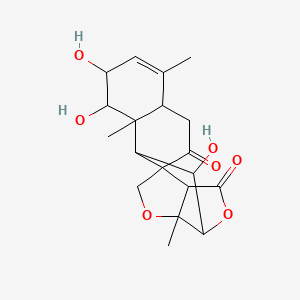
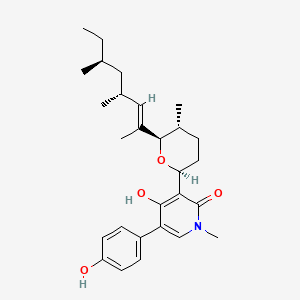
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
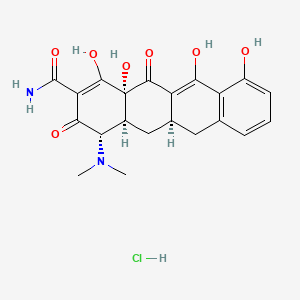
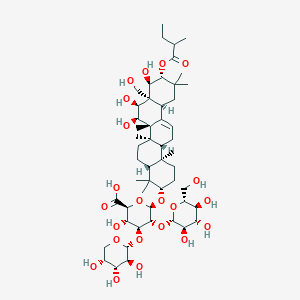

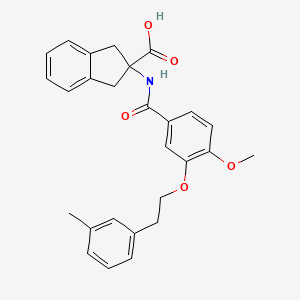

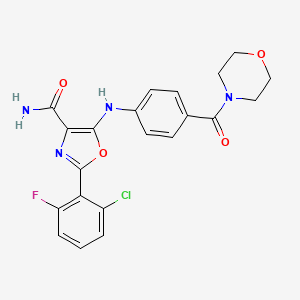
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)